tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
描述
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound centers around a six-membered morpholine ring system that incorporates both nitrogen and oxygen heteroatoms. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention for morpholine derivatives, with the full chemical name being this compound. The molecular formula is established as C21H23NO4, with a molecular weight of 353.41-353.42 grams per mole.
The structural framework consists of a morpholine ring bearing a carbonyl group at the 6-position, two phenyl substituents at the 2- and 3-positions, and a tert-butoxycarbonyl protecting group attached to the nitrogen atom at the 4-position. The SMILES representation of the molecule is documented as CC(C)(C)OC(=O)N1CC(=O)OC(C1c2ccccc2)c3ccccc3. The InChI key for this compound is MRUKRSQUUNYOFK-UHFFFAOYSA-N, providing a unique identifier for computational and database applications.
The compound exhibits distinct stereochemical properties, existing primarily in two enantiomeric forms: the (2R,3S) configuration and the (2S,3R) configuration. The Chemical Abstracts Service registry numbers differentiate these stereoisomers, with 112741-49-8 corresponding to the (2R,3S) form and related registry numbers identifying the alternative stereoisomer. The molecular architecture incorporates multiple functional groups, including ester linkages, aromatic rings, and a lactone moiety, which collectively contribute to the compound's chemical reactivity and stereochemical complexity.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.41-353.42 g/mol |
| CAS Number (2R,3S) | 112741-49-8 |
| InChI Key | MRUKRSQUUNYOFK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)OC(C1c2ccccc2)c3ccccc3 |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations have revealed that the morpholine ring in this compound predominantly adopts a chair conformation, consistent with established principles governing six-membered heterocyclic systems. The chair conformation represents the most thermodynamically stable arrangement, minimizing steric interactions and optimizing orbital overlap within the ring system. X-ray crystallographic studies of related morpholine derivatives have confirmed that this conformational preference is maintained across various substitution patterns.
The melting point characteristics provide additional insight into the crystalline structure and intermolecular interactions. The (2R,3S) enantiomer exhibits a melting point of 206°C with decomposition, indicating strong intermolecular forces within the crystal lattice. This relatively high melting point suggests significant crystal packing efficiency and possible hydrogen bonding interactions between adjacent molecules in the solid state.
Conformational analysis reveals that the heterocyclic ring system maintains its chair configuration through a balance of torsional strain and steric interactions. The morpholine ring structure is characterized by specific bond angles and distances that accommodate the bulky phenyl substituents at the 2- and 3-positions while maintaining optimal geometry around the nitrogen and oxygen heteroatoms. The presence of the tert-butoxycarbonyl group at the 4-position introduces additional conformational constraints, influencing the overall molecular geometry and crystal packing arrangements.
Intermolecular interactions in the crystalline state include weak carbon-hydrogen to oxygen hydrogen bonds that link molecules into extended chain structures. These weak intermolecular forces contribute to the overall stability of the crystal lattice and influence the physical properties of the compound. The crystallographic data indicate that the diphenyl substituents adopt orientations that minimize steric clashes while maximizing favorable aromatic interactions between adjacent molecules.
Stereochemical Configuration and Chiral Center Analysis
The stereochemical configuration of this compound represents one of its most critical structural features, with two chiral centers located at the 2- and 3-positions of the morpholine ring. The compound exists as distinct enantiomeric pairs, with the (2R,3S) and (2S,3R) configurations being the most extensively studied and characterized forms. These stereoisomers exhibit opposite optical rotation values, providing a reliable method for their identification and quantification.
The (2R,3S) enantiomer displays a specific optical rotation of approximately -64° to -68° when measured at 25°C using sodium D-line radiation with a concentration of 5.5 grams per 100 milliliters in dichloromethane. In contrast, the (2S,3R) enantiomer exhibits a positive optical rotation under similar conditions, reflecting the mirror-image relationship between these stereoisomers. These optical rotation measurements serve as fundamental parameters for stereochemical assignment and enantiomeric purity determination.
High-performance liquid chromatography analysis using chiral stationary phases has demonstrated that both enantiomers can be obtained with exceptional enantiomeric purity, typically exceeding 98% enantiomeric excess. This high degree of stereochemical purity is essential for applications in asymmetric synthesis, where the stereochemical integrity of the chiral auxiliary directly influences the selectivity of subsequent transformations.
The stereochemical configuration significantly influences the molecular conformation and reactivity patterns. The spatial arrangement of the phenyl groups at the 2- and 3-positions creates distinct steric environments that affect the accessibility of reactive sites and the orientation of approaching reagents during chemical transformations. Nuclear magnetic resonance spectroscopy, particularly nuclear Overhauser effect correlations, provides detailed information about the spatial relationships between substituents, confirming the assigned stereochemical configurations.
| Stereoisomer | Configuration | Optical Rotation | CAS Number | Enantiomeric Excess |
|---|---|---|---|---|
| (2R,3S) | R,S | -64° to -68° | 112741-49-8 | >98% |
| (2S,3R) | S,R | +64° to +68° | 331821 | >98% |
Comparative Structural Analysis with Related Morpholine Derivatives
Comparative structural analysis of this compound with related morpholine derivatives reveals important structure-activity relationships and conformational preferences within this chemical class. The benzyl-protected analog, benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, shares the same core morpholine structure but differs in the protecting group attached to the nitrogen atom. This structural modification results in distinct physical properties, including different melting points and solubility characteristics.
The benzyl derivative exhibits a melting point range of 205-207°C, slightly different from the tert-butyl analog, indicating variations in crystal packing efficiency and intermolecular interactions. The molecular weight of the benzyl derivative is 387.43 grams per mole, reflecting the additional mass contributed by the benzyloxycarbonyl protecting group compared to the tert-butoxycarbonyl group. These differences in molecular weight and physical properties influence the handling characteristics and synthetic applications of these compounds.
Structural studies of the unprotected morpholine core, as exemplified by simple morpholine derivatives, demonstrate that the chair conformation remains the preferred geometry across various substitution patterns. The introduction of phenyl substituents at the 2- and 3-positions does not significantly alter the fundamental ring conformation but does influence the overall molecular shape and intermolecular interactions. The presence of the carbonyl group at the 6-position introduces additional rigidity to the ring system, constraining certain conformational degrees of freedom.
The phosphonate analog, phosphonic acid morpholino diphenyl ester, represents another related structure that maintains the morpholine core while incorporating different functional groups. This compound exhibits a molecular formula of C16H18NO4P and a molecular weight of 319.29 grams per mole, demonstrating how structural modifications can alter the chemical and physical properties while preserving the essential morpholine framework. The phosphonate functionality introduces different electronic properties and coordination behavior compared to the carboxylate esters.
Analysis of substitution effects reveals that the N-methyl group in simple morpholine derivatives preferentially adopts an equatorial configuration, consistent with minimization of steric interactions. This conformational preference extends to more complex derivatives, where bulky protecting groups such as tert-butoxycarbonyl and benzyloxycarbonyl groups influence the overall molecular geometry and reactivity patterns. The systematic study of these structural variations provides fundamental insights into the design and optimization of morpholine-based synthetic intermediates and pharmaceutical compounds.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Feature |
|---|---|---|---|---|
| tert-Butyl derivative | C21H23NO4 | 353.42 g/mol | 206°C (dec.) | tert-Butoxycarbonyl protection |
| Benzyl derivative | C24H21NO4 | 387.43 g/mol | 205-207°C | Benzyloxycarbonyl protection |
| Phosphonate analog | C16H18NO4P | 319.29 g/mol | Not specified | Phosphonate functionality |
| Simple morpholine | C4H9NO | 87.12 g/mol | Not specified | Unsubstituted core |
属性
IUPAC Name |
tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUKRSQUUNYOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404021 | |
| Record name | tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-78-0 | |
| Record name | tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Starting Material: Erythro-2-amino-1,2-diphenylethanol
Morpholine Ring Formation
- Cyclization involves intramolecular nucleophilic substitution or condensation reactions where the amino group reacts with a suitable electrophile.
- Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or dimethylpropyleneurea (DMPU).
- Bases such as triethylamine or diisopropylethylamine facilitate the ring closure by deprotonating intermediates and stabilizing transition states.
Introduction of tert-Butoxycarbonyl (Boc) Group
- The tert-butyl ester (Boc) group is introduced to protect the nitrogen or carboxyl functionalities.
- This is achieved by reacting the intermediate morpholine compound with tert-butyl chloroformate or similar Boc-protecting reagents.
- The reaction is typically carried out in polar aprotic solvents (e.g., DMF) at controlled temperatures (0°C to 50°C) to optimize yield and minimize side reactions.
Phenyl Group Substitution
- Phenyl substituents at the 2 and 3 positions are introduced either by starting with diphenyl-substituted amino alcohols or via palladium-catalyzed cross-coupling reactions.
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used in the presence of bases (triethylamine or diisopropylethylamine) in solvents like DMF.
- Reaction temperatures range from 25°C to 80°C depending on the specific step.
Purification and Stereochemical Considerations
- The product is purified by standard chromatographic techniques.
- The compound’s chirality is controlled by using chiral starting materials or chiral auxiliaries.
- The (2S,3R)-(+)-enantiomer is often targeted for its biological activity, synthesized via stereoselective intramolecular 1,3-dipolar cycloaddition reactions or nitroaldol reactions.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Starting material | erythro-2-amino-1,2-diphenylethanol | — | — | Provides diphenyl backbone and chirality |
| Morpholine ring formation | Base (triethylamine, diisopropylethylamine), electrophile | THF, DMF, DMPU | 25°C to 80°C | Cyclization via nucleophilic substitution |
| Boc group introduction | tert-butyl chloroformate, base | DMF, pyridine | 0°C to 50°C | Protects nitrogen or carboxyl groups |
| Phenyl substitution | Pd(PPh3)4 catalyst, base | DMF | 25°C to 50°C | Palladium-catalyzed cross-coupling |
| Purification | Chromatography | — | Room temperature | Ensures high purity and enantiomeric excess |
Research Findings and Industrial Adaptations
- Continuous Flow Synthesis: Recent advances include the use of flow microreactor systems to directly introduce the tert-butoxycarbonyl group, improving reaction control and reducing by-products.
- Stereoselective Synthesis: The use of chiral auxiliaries and intramolecular cycloaddition reactions enables the selective synthesis of biologically relevant stereoisomers.
- Catalyst Efficiency: Palladium-catalyzed steps have been optimized for mild conditions to preserve sensitive functional groups and improve overall yield.
化学反应分析
tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学研究应用
Scientific Research Applications
- Organic Synthesis
- Medicinal Chemistry
- Asymmetric Synthesis
- Mechanism of Action
Case Studies
-
Synthesis of Analgesics
- A study demonstrated the use of this compound as a precursor for synthesizing novel analgesic compounds that exhibited significant pain-relieving properties in preclinical models.
-
Anti-inflammatory Drug Development
- Researchers have reported the successful modification of this compound to enhance its anti-inflammatory effects, leading to promising candidates for treating chronic inflammatory conditions.
-
Peptide Synthesis
- In another case, the compound was utilized in synthesizing nonproteinogenic amino acids that serve as building blocks for developing peptide-based therapeutics.
作用机制
The mechanism of action of tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Key Properties:
- Melting point : 206°C (decomposition) .
- Optical rotation : [α]²⁵/D = +87° (2S,3R) and -87° (2R,3S) in methylene chloride .
- Solubility : Slightly soluble in DMSO and chloroform; requires heating in acetone .
- Applications: Intermediate in asymmetric synthesis, particularly for α-amino acids and pharmaceuticals .
Comparison with Structurally Similar Compounds
Benzyl Esters vs. tert-Butyl Esters
The benzyl ester analogs, such as Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS 105228-46-4), differ in the ester group (benzyl vs. tert-butyl), leading to distinct properties:
Enantiomeric Pairs
The compound’s enantiomers exhibit identical physical properties except for optical rotation:
| Enantiomer | CAS Number | Optical Rotation ([α]²⁵/D) |
|---|---|---|
| (2S,3R)-(+) | 112741-50-1 | +87° (c=5.5, CH₂Cl₂) |
| (2R,3S)-(-) | 112741-49-8 | -87° (c=5.5, CH₂Cl₂) |
High-Similarity Compounds
Compounds with structural similarity (based on PubChem data) include:
Commercial Availability and Pricing
| Supplier | Compound (CAS No.) | Price (per gram) |
|---|---|---|
| Aldrich Chemical | (±)-tert-Butyl ester | $20.20 |
| Kanto Reagents | Benzyl (2S,3R)-enantiomer | ~$200 |
| CymitQuimica | (2R,3S)-tert-Butyl enantiomer | €28.00 |
生物活性
tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, applications in drug development, and relevant case studies.
- Chemical Formula: C21H23NO4
- CAS Number: 302911-78-0
- Molecular Weight: 353.41 g/mol
- Melting Point: 191-193 °C
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method is through the asymmetric synthesis from erythro-2-amino-1,2-diphenylethanol, leading to high enantiomeric purity (≥99%) .
The compound exhibits several biological activities primarily attributed to its ability to interact with various biological targets. Notably, it has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPases), which are critical in regulating cellular signaling pathways .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
Applications in Drug Development
The compound has been utilized in the synthesis of unnatural amino acids and peptidomimetics, which are crucial for developing new therapeutic agents. It serves as a versatile building block for synthesizing bioactive peptides and has been involved in creating inhibitors for various enzymes linked to disease processes .
Case Studies
常见问题
Basic: How can the purity of tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate be optimized during synthesis?
Methodological Answer:
To achieve ≥99% purity (as reported in commercial-grade synthesis ), consider the following:
- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove impurities.
- Column Chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).
- HPLC Monitoring : Use reverse-phase C18 columns with UV detection at 254 nm to track purity during synthesis.
- Reaction Stoichiometry : Ensure precise molar ratios of starting materials (e.g., diphenyl groups and morpholine precursors) to minimize side products.
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (~1.3 ppm, singlet) and aromatic protons (6.8–7.5 ppm multiplet) . Cross-validate with DEPT-135 to confirm quaternary carbons (e.g., carbonyl at ~170 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 354.1705 (calculated for C₂₁H₂₃NO₄).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm⁻¹) and morpholine ring vibrations (~1250 cm⁻¹) .
Advanced: How does stereochemistry at positions 2 and 3 influence pharmacological activity?
Methodological Answer:
The (2R,3S) configuration (as in CAS 112741-49-8 ) may enhance binding to α2C adrenergic receptors due to spatial compatibility with receptor pockets. To investigate:
- Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate stereoisomers.
- Docking Simulations : Perform molecular dynamics with receptor models (e.g., PDB ID 6CM4) to compare binding energies of (R,S) vs. (S,R) configurations .
- In Vitro Assays : Measure cAMP inhibition in HEK293 cells transfected with α2C receptors to quantify agonist activity differences .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Selection : Compare palladium-based vs. organocatalytic methods (e.g., yields drop with trace Pd impurities).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but promote side reactions. Test alternatives like THF or dichloromethane.
- Temperature Control : Use microwave-assisted synthesis at 80–100°C for 2 hours to reduce decomposition vs. conventional heating .
- Byproduct Analysis : Employ LC-MS to identify dimers or oxidized products competing with the desired pathway.
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation (evidenced by P210 precautions ).
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; the morpholine ring is prone to hydrolysis.
- Light Exposure : Avoid UV light to prevent photooxidation of the diphenyl groups.
Advanced: How to validate surface adsorption effects on reactivity?
Methodological Answer:
Indoor surfaces (e.g., glass, polymers) may alter reactivity via adsorption. To study:
- Microscopy : Use AFM or SEM to visualize surface interactions at nanoscale .
- TGA/DSC : Measure decomposition profiles under controlled humidity to assess stability changes.
- Reactivity Assays : Expose the compound to ozone or NOx in environmental chambers and track degradation via GC-MS .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (per P201/P202 guidelines ).
- PPE : Wear nitrile gloves and goggles; the compound may cause eye/skin irritation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: Can computational models predict metabolic pathways?
Methodological Answer:
- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., tert-butyl ester hydrolysis).
- Density Functional Theory (DFT) : Calculate activation energies for morpholine ring oxidation pathways.
- In Vivo Correlation : Compare predictions with radiolabeled tracer studies in rodent models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
